4-Oxa-6-azaspiro[2.4]heptane-5,7-dione
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Overview
Description
4-Oxa-6-azaspiro[2.4]heptane-5,7-dione is a useful research compound. Its molecular formula is C5H5NO3 and its molecular weight is 127.099. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
A series of novel 1-oxa-4-azaspiro derivatives, closely related to 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione, were synthesized and evaluated for their anticancer activity. Preliminary results indicated moderate to potent activity against various human cancer cell lines, including lung, breast, and cervical cancers. Particularly, some compounds demonstrated significant potency, suggesting potential for further development as anticancer agents (Yang et al., 2019).
Cycloaddition Reactions
Research on substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, structurally similar to this compound, involved their formation through highly regioselective 1,3-dipolar cycloaddition reactions. These compounds were obtained as mixtures of diastereoisomers (Molchanov & Tran, 2013).
Synthesis and Oxidation Reactions
The synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones via Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones represents another application. This process maintained the pyrrolidinedione ring intact, becoming part of the final spirobicyclic scaffold (Huynh, Nguyen, & Nishino, 2017).
Improved Synthesis Methods
An improved synthesis approach for 2-oxa-6-azaspiro[3.3]heptane, a closely related compound, highlighted the benefits of isolating it as a sulfonic acid salt for enhanced stability and solubility. This method broadened the range of possible reaction conditions with the spirobicyclic compound (van der Haas et al., 2017).
Chemical Transformations
Chemical transformations of similar compounds, such as the reductive cleavage and subsequent transformations of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, have been studied. This research explored the cleavage of the N–O bond in the isoxazolidine ring, leading to the formation of 1,3-amino alcohols and subsequent cyclization (Molchanov et al., 2016).
Enamine Formation
The unprecedent formation of enamines from the reaction of 5-aryl-1-oxa-5-azaspiro[2.4]heptane-4,6-diones with morpholine and piperidine was reported, showing a novel transformation pathway for such compounds (Svetlik, 1992).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation.
Future Directions
Properties
IUPAC Name |
4-oxa-6-azaspiro[2.4]heptane-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c7-3-5(1-2-5)9-4(8)6-3/h1-2H2,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJACGPGQWSFRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)NC(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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